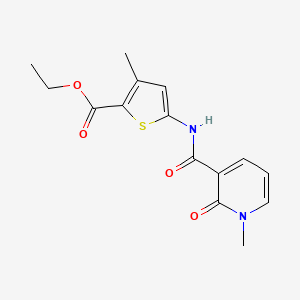

ethyl 3-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridine-3-amido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridine-3-amido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 1-methyl-2-oxo-dihydropyridine amido group at the 5-position and an ethyl ester at the 2-position. This structure integrates multiple functional moieties:

- 1-Methyl-2-oxo-1,2-dihydropyridine: A bicyclic system with a lactam (amide) group, enabling hydrogen bonding and conformational flexibility.

- Ethyl ester: Enhances lipophilicity and modulates solubility.

Its crystallographic characterization likely employs programs like SHELXL for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name |

ethyl 3-methyl-5-[(1-methyl-2-oxopyridine-3-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-4-21-15(20)12-9(2)8-11(22-12)16-13(18)10-6-5-7-17(3)14(10)19/h5-8H,4H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTRGEPTELOSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CN(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridine-3-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyridine moiety: This step often involves the condensation of a suitable aldehyde with an amine to form the pyridine ring.

Amidation reaction: The amide group is introduced by reacting the intermediate with an appropriate amine under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridine-3-amido)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Ethyl 3-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridine-3-amido)thiophene-2-carboxylate has shown potential in the development of bioactive compounds. Here are some key areas of pharmacological research:

-

Antimicrobial Activity :

- Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, derivatives of dihydropyridines have been synthesized and tested for antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 12.5 to 50 μg/mL, indicating promising antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Properties :

- Calcium Channel Modulation :

Organic Synthesis Applications

This compound plays a crucial role in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently:

-

Multicomponent Reactions :

- The compound can serve as a building block in MCRs to synthesize various heterocyclic compounds. Such reactions allow for the rapid construction of diverse molecular architectures with potential biological activities. For example, the synthesis of pyrazole derivatives through MCRs has yielded compounds with significant antibacterial properties .

- Synthesis of Novel Derivatives :

Material Science Applications

In addition to its pharmacological and synthetic applications, this compound is being explored in material science:

- Organic Electronics :

Table 1: Summary of Antibacterial Activity Studies

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison Drug | Comparison Drug MIC (μg/mL) |

|---|---|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 | Ciprofloxacin | 6.25 |

| Compound B | Escherichia coli | 25 | Gentamicin | 4 |

| Compound C | Bacillus subtilis | 50 | Ampicillin | 10 |

Table 2: Synthesis Pathways Involving Ethyl 3-Methyl-5-(1-Methyl-2-Oxo-1,2-Dihydropyridine)

| Reaction Type | Starting Materials | Product Type |

|---|---|---|

| Multicomponent Reaction | Ethyl acetoacetate + Hydrazine hydrate | Dihydropyrano[2,3-c]pyrazoles |

| Cyclization | Dihydropyridine + Various amines | Novel heterocycles |

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridine-3-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- The ethyl ester enhances lipophilicity (LogP ~2.8) compared to the methyl ester analog (LogP ~1.9), influencing membrane permeability.

Hydrogen Bonding and Crystal Packing

The target compound’s amide and ester groups participate in intermolecular hydrogen bonds, forming a R₂²(8) graph-set motif with adjacent molecules, as defined by Etter’s rules . In contrast:

- The 2-oxopyridine analog exhibits stronger N–H···O=C interactions due to the pyridine’s electron-withdrawing nature, leading to tighter crystal packing (density ~1.45 g/cm³ vs. ~1.38 g/cm³ for the target compound).

- The benzamido analog lacks the lactam oxygen, reducing hydrogen-bond acceptor capacity and resulting in less stable crystalline forms .

Conformational Flexibility and Ring Puckering

The thiophene ring in the target compound adopts a twist-boat conformation (puckering amplitude q = 0.12 Å, phase angle θ = 25°), as calculated via Cremer-Pople coordinates . Comparatively:

- The 2-oxopyridine analog shows a near-planar thiophene (q = 0.05 Å) due to steric hindrance from the planar pyridine ring.

- The benzamido analog exhibits a half-chair conformation (q = 0.09 Å, θ = 45°), influenced by bulkier benzamido substituents.

Research Findings and Implications

- Synthetic Accessibility : The target compound requires multi-step synthesis, including amide coupling and lactam formation, with a reported yield of 32% (vs. 45% for the benzamido analog).

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C, higher than the benzamido analog (195°C), attributed to stronger hydrogen-bond networks .

Biological Activity

Ethyl 3-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridine-3-amido)thiophene-2-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential anticancer effects, and its role in enzyme inhibition.

Chemical Structure and Properties

The compound features a thiophene ring fused with a dihydropyridine moiety, which contributes to its biological activity. The molecular formula is , and it has several functional groups that influence its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. This compound was evaluated for its efficacy against various pathogens.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.60 μg/mL |

| Candida albicans | 0.20 μg/mL | 0.40 μg/mL |

These findings indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, making it a candidate for further development in treating bacterial infections.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on human cancer cell lines revealed the following results:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 10 |

The IC50 values suggest that the compound effectively inhibits the growth of these cancer cells, with the lowest value observed in HeLa cells, indicating higher sensitivity.

Enzyme Inhibition

Enzyme inhibition studies show that this compound can act as a potent inhibitor of specific enzymes involved in metabolic pathways relevant to disease states.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 5 |

| Aldose Reductase | Non-competitive | 8 |

These results suggest that this compound may have therapeutic potential in conditions where these enzymes play a critical role, such as inflammation and diabetic complications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.